REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[N:5](C2C=CC=CC=2)[C:4](=O)[C:3]=1CCO.[OH-].[Na+]>S(=O)(=O)(O)O>[NH:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][N:7]=2)[C:2](=[O:1])[CH2:3][CH2:4]1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(N(C2=NC=CC=C12)C1=CC=CC=C1)=O)CCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux, in an atmosphere of nitrogen
|
Type
|
TEMPERATURE
|
Details
|
at reflux until no further reaction
|
Type
|
CUSTOM
|
Details
|
(ca. 5-8 hrs.)
|
Duration
|
6.5 (± 1.5) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
WASH
|
Details
|
The product was washed with water
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Type
|
CUSTOM
|
Details
|
recrystallized from dimethylformamide/water, with charcoal treatment
|
Type
|
CUSTOM
|
Details
|
to yield the product, m.p. 276°-277.5° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |